6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further functionalized to introduce the bromine and thienylsulfonyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic potential in treating diseases such as cancer and microbial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
6-bromoindole: A simpler brominated indole derivative.
Thieno[3,2-b]indole: A compound with a similar thienyl group but different overall structure.
Uniqueness
6-bromo-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its combination of a bromine atom, a thienylsulfonyl group, and a tetrahydropyridoindole core.
Properties
Molecular Formula |
C15H13BrN2O2S2 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
6-bromo-2-thiophen-2-ylsulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C15H13BrN2O2S2/c16-12-4-1-3-10-11-9-18(7-6-13(11)17-15(10)12)22(19,20)14-5-2-8-21-14/h1-5,8,17H,6-7,9H2 |
InChI Key |
CALJGQOJINFXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=CC=C3Br)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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